REACTION_CXSMILES
|
[N+:1]([C:4]([N+]([O-])=O)([N+:9]([O-:11])=[O:10])[CH2:5][CH2:6][CH2:7][OH:8])([O-:3])=[O:2]>CO>[N+:1]([CH:4]([N+:9]([O-:11])=[O:10])[CH2:5][CH2:6][CH2:7][OH:8])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
554 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(CCCO)([N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated potassium salt was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted into CH2Cl2 (6×500 ml)
|
Type
|
WASH
|
Details
|
The extracts were washed with 10% NaHSO3 (1000 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(CCCO)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |